2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFCMANEZHHHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252848 | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-39-5 | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 5 2,2,2 Trifluoroethoxy Aniline and Analogous Structures
Established Synthetic Pathways to the Substituted Aniline (B41778) Scaffold
The synthesis of complex substituted anilines like 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline relies on a foundation of well-established organic chemistry pathways. These routes are strategically designed to build the molecule either sequentially or by combining larger, pre-synthesized fragments.
Convergent and Linear Synthesis Strategies
The assembly of a multi-substituted aromatic ring can be approached through two primary strategies: linear and convergent synthesis.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Reactants are added sequentially in a step-by-step manner to build the target molecule. youtube.com | Straightforward planning. | Overall yield decreases significantly with each step; longer process. youtube.com |
| Convergent | Key fragments of the target molecule are synthesized independently and then combined. wikipedia.org | Higher overall efficiency and yield; shorter overall timeline. wikipedia.org | Requires more complex initial planning and fragment compatibility analysis. |
Regioselective Fluorination Techniques in Aromatic Systems
The precise placement of a fluorine atom on the aromatic ring is critical and is governed by the principles of regioselectivity. The two main approaches are electrophilic and nucleophilic fluorination. numberanalytics.comnumberanalytics.com
Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic "F+" source. numberanalytics.com This method is typically used when directing groups on the ring (such as hydroxyl or alkyl groups) can guide the fluorine to the desired ortho or para position. The mechanism proceeds via an electrophilic aromatic substitution. numberanalytics.com A variety of N-F reagents are commercially available and widely used due to their relative stability and safety compared to reagents like elemental fluorine. rsc.orgwikipedia.org
Table of Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive and versatile, capable of fluorinating a wide range of substrates including arenes. numberanalytics.com Safe and easy to handle. alfa-chemistry.com |
| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and safe reagent with high fluorinating ability. alfa-chemistry.com Often used for fluorinating electron-rich aromatics. rsc.orgalfa-chemistry.com |
| N-Fluoropyridinium salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com |
Nucleophilic Fluorination , conversely, involves the displacement of a leaving group (like -Cl, -Br, or -NO₂) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comrsc.org This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Introduction of the 2,2,2-Trifluoroethoxy Group
Attaching the trifluoroethoxy (-OCH₂CF₃) side chain is a key transformation that can be accomplished through several etherification methods.
The most common methods utilize 2,2,2-trifluoroethanol (B45653) as the source of the trifluoroethoxy group.
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for forming aryl ethers when the aromatic ring is sufficiently electron-deficient. A suitable precursor, such as 4-chloro-3-fluoronitrobenzene, can be treated with sodium 2,2,2-trifluoroethoxide (prepared by deprotonating 2,2,2-trifluoroethanol with a strong base like sodium hydride). tandfonline.comucf.edu The strong electron-withdrawing nitro group activates the ring, facilitating the displacement of the chloride by the trifluoroethoxide nucleophile. wikipedia.org
Williamson Ether Synthesis: This classic method involves the SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org For aryl ethers, the synthesis is adapted to use a phenoxide as the nucleophile. For instance, a 2-fluoro-5-nitrophenol (B1323201) precursor could be deprotonated with a base to form the corresponding phenoxide, which then attacks a trifluoroethylating agent with a good leaving group, such as 2,2,2-trifluoroethyl tosylate. masterorganicchemistry.com
Transition-Metal-Catalyzed Cross-Coupling: Modern methods, such as copper- or palladium-catalyzed cross-coupling reactions, have expanded the scope of aryl ether synthesis. thieme-connect.comacs.org These reactions can couple phenols or their boronic acid derivatives with fluorinated alcohols under milder conditions than traditional methods. For example, copper(I) fluoroalkoxide complexes have been shown to react with aryl bromides to generate trifluoroethyl aryl ethers in good yields. thieme-connect.comresearchgate.net
While using 2,2,2-trifluoroethanol as a precursor is common, specialized reagents designed to deliver the trifluoroethoxy group electrophilically are also being developed. These are analogous to the more widely known electrophilic trifluoromethylating reagents. researchgate.netnih.gov For example, hypervalent iodine reagents like phenyl(2,2,2-trifluoroethyl)iodonium triflate have been used for the O-trifluoroethylation of substrates like carboxylic acids. researchgate.net Such reagents act as "CF₃CH₂⁺" synthons, reacting with nucleophiles like phenols or anilides to form the desired ether bond. researchgate.net While less common than nucleophilic methods for this specific transformation, these electrophilic reagents offer a complementary approach, particularly in complex molecule synthesis.
Novel and Emerging Synthetic Approaches for Fluorinated Anilines
The field of organic synthesis is continually evolving, with new methods offering milder conditions, greater efficiency, and novel pathways for constructing molecules like fluorinated anilines.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C–F, C–N, and C–C bonds under exceptionally mild conditions. mdpi.comresearchgate.net In the context of fluorinated anilines, photocatalytic methods can be used for the direct C–H functionalization of aniline derivatives. nih.gov For example, an excited photocatalyst can initiate a single-electron transfer (SET) process with a fluorinating agent to generate a fluorine radical, which can then be added to an aromatic ring. mdpi.com These methods offer high functional group tolerance and can often be used for late-stage functionalization, where a key functional group is installed at the end of a synthetic sequence. nih.gov
Direct C–H Amination: A significant advance in aniline synthesis is the direct amination of aromatic C–H bonds, which avoids the traditional multi-step process of nitration followed by reduction. researchgate.net This atom-economical approach uses transition-metal catalysts, often with inexpensive and earth-abundant metals like copper or iron, to directly forge a C–N bond. acs.orgacs.org By using a directing group, the amination can be guided to a specific position (e.g., ortho to the directing group). acs.org Recent developments have even demonstrated the direct synthesis of versatile primary anilines using an iron(II)-sulfate catalyst, representing a practical and sustainable route to this important class of compounds. acs.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthesis Protocols
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of fluorinated anilines, these principles are applied to improve environmental friendliness and operational safety.
One sustainable approach involves mechanochemical synthesis, which uses mechanical energy to initiate reactions, often in the absence of a solvent. mdpi.com This method has been successfully used to synthesize fluorinated imines from fluorinated benzaldehydes and anilines by grinding the reactants together at room temperature, achieving high yields in short reaction times. mdpi.com Another green strategy is the use of photocatalysis, which employs visible light to drive chemical transformations under mild conditions. nih.gov Photoinduced methods have been developed for the difluoroalkylation of anilines using organic photocatalysts like Eosin Y, avoiding the need for transition metals. acs.orgnih.gov
A common route to anilines is the reduction of the corresponding nitroarenes. Traditional methods often use stoichiometric reducing agents like iron in acidic media, which generate significant waste. google.com Greener alternatives focus on catalytic transfer hydrogenation or chemoenzymatic reduction. For instance, the reduction of nitroaromatics can be achieved using immobilized nitroreductase enzymes in aqueous buffers at room temperature, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. acs.org This biocatalytic approach is highly chemoselective and represents a significant step towards sustainable aniline production. acs.org
| Green Synthesis Approach | Analogous Transformation | Key Advantages | Reference |
|---|---|---|---|
| Mechanochemistry | Synthesis of fluorinated imines from anilines | Solvent-free, rapid reaction times, high yields | mdpi.com |
| Organophotocatalysis | Difluoroalkylation of anilines | Transition-metal-free, mild conditions, visible light source | acs.orgnih.gov |
| Biocatalysis | Reduction of nitroaromatics to anilines | Aqueous medium, room temperature, high chemoselectivity, avoids H₂ gas and precious metals | acs.org |
Catalytic Methodologies for Enhanced Selectivity and Yield
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and control. For the synthesis of substituted anilines, catalytic methods are crucial for achieving the desired regioselectivity and yield, which can be challenging with classical methods. nih.gov
A key step in synthesizing a molecule like this compound could involve the reduction of a precursor such as 1-Fluoro-2-nitro-4-(2,2,2-trifluoroethoxy)benzene. The selective reduction of one functional group in the presence of others is a common challenge. Catalytic hydrogenation is a powerful tool, but catalyst selection is critical to avoid unwanted side reactions. For example, processes for preparing fluorinated anilines from chloronitrobenzenes rely on a chlorine-fluorine exchange (halex) reaction followed by a selective catalytic hydrogenation of the nitro group. google.com
More advanced strategies include metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis. This dual approach enables complex multicomponent reactions, such as a recently developed method for synthesizing elaborate N-trifluoroalkyl anilines from simple precursors like nitroarenes and 3,3,3-trifluoropropene. nih.gov This modular strategy allows for the construction of complex aniline derivatives with high chemo- and regioselectivity. nih.gov Such methods provide a potential route to highly substituted anilines that might be difficult to access through traditional multistep sequences.
| Catalytic Method | Application for Analogous Structures | Catalyst/System | Benefit | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Difluoroalkylation of N,N-dimethylanilines | Eosin Y (organocatalyst) | Enables C-H functionalization under mild conditions | nih.gov |
| Metallaphotoredox Catalysis | Multicomponent synthesis of N-trifluoroalkyl anilines | Iridium-based photocatalyst with a Nickel co-catalyst | Modular synthesis of complex structures from simple starting materials | nih.gov |
| Selective Reduction | Preparation of 2-fluoro-5-nitroaniline (B1294389) from 2,4-dinitrofluorobenzene | Iron powder in the presence of acid | Selectively reduces the nitro group at the 2-position over the 4-position | google.com |
Continuous Flow Chemistry Applications in Production
Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. contractpharma.commdpi.com The synthesis of specialty anilines and their precursors often involves highly exothermic or hazardous reactions, such as nitrations or diazotizations, which are managed more effectively in flow reactors. nih.gov
The small internal volume and high surface-area-to-volume ratio of microreactors or tube reactors allow for precise control over reaction temperature and residence time, preventing the formation of hotspots and minimizing the accumulation of unstable intermediates. nih.govnih.gov This enhanced control can lead to higher yields, improved selectivity, and a better safety profile. contractpharma.com
For the production of a specialized intermediate like this compound, a multi-step continuous flow setup could be envisioned. Such systems can "telescope" multiple reaction steps, where the output from one reactor is fed directly into the next without intermediate isolation and purification. nih.gov This approach has been demonstrated for the four-step conversion of anilines into pyrazole (B372694) products, which involves the in-situ formation and use of hazardous diazonium salts and hydrazines. nih.gov Similarly, a chemoenzymatic synthesis of anilines has been implemented in a continuous flow system, combining an immobilized enzyme reactor with a continuous extraction module for product isolation. acs.org This integration of reaction and workup streamlines the entire process, making it more efficient and sustainable. acs.org The adoption of flow chemistry can reduce capital expenditure on new manufacturing facilities and lower operating costs by up to 20%. contractpharma.com
Chemical Reactivity and Transformation of 2 Fluoro 5 2,2,2 Trifluoroethoxy Aniline
Reactivity of the Amino Group in Amidation and Condensation Reactions
The amino group (-NH₂) of 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline serves as a primary site for nucleophilic attack, readily participating in amidation and condensation reactions. The nucleophilicity of the aniline (B41778) nitrogen is modulated by the electronic effects of the substituents on the aryl ring. The fluorine atom at the ortho position and the 2,2,2-trifluoroethoxy group at the meta position (relative to the amino group) are both electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.
Despite this reduced reactivity, the amino group can be effectively acylated to form amides. This transformation typically requires reaction with activated carboxylic acid derivatives such as acyl chlorides or anhydrides, or direct reaction with carboxylic acids in the presence of coupling agents. fishersci.co.ukorganic-chemistry.org Common coupling systems activate the carboxylic acid to facilitate nucleophilic attack by the less reactive aniline derivative. researchgate.net
Table 1: Common Reagents for Amidation of Anilines
| Reagent Type | Examples | Typical Conditions |
|---|---|---|
| Acylating Agents | Acetyl chloride, Benzoyl chloride | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize HCl byproduct. fishersci.co.uk |
| Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole) | Aprotic polar solvents (e.g., DMF, DCM); activates carboxylic acid for direct reaction with the amine. fishersci.co.uk |
| Catalysts (Direct Amidation) | Boronic acids, Niobium(V) oxide (Nb₂O₅) | High temperatures with removal of water; suitable for direct reaction of carboxylic acids and amines. organic-chemistry.orgresearchgate.net |
This table is generated based on general amidation methods and may not represent specific reactions performed on this compound.
Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can also occur to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the reversible formation of a carbinolamine intermediate followed by dehydration. The synthesis of various heterocyclic compounds often utilizes such condensation reactions as a key step. researchgate.netresearchgate.net
Reactivity of the Aryl Ring in Nucleophilic Aromatic Substitution (SNAr) Processes
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a process facilitated by the presence of electron-withdrawing groups and a suitable leaving group. libretexts.org The SNAr mechanism typically involves a two-step addition-elimination sequence, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. nih.gov The fluorine atom, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect (-I). This effect significantly lowers the electron density of the carbon atom to which it is attached (the ipso-carbon), making it highly electrophilic and susceptible to nucleophilic attack. nih.gov
Consequently, the C-F bond is highly activated toward SNAr. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the strength of the C-X bond, which is highest for C-F, is not critical in the rate-determining step. Therefore, in this compound, the fluorine atom is the most probable leaving group. Nucleophilic attack will be directed to the C-2 position, leading to the substitution of the fluorine atom.
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a strong electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms on the ethyl moiety. This effect deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. youtube.com By withdrawing electron density from the ring, it helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.
While alkoxy groups are generally considered poor leaving groups, the 2,2,2-trifluoroethoxy group has been investigated as a hydrolytically stable alternative to heteroaryl chlorides in SNAr reactions. acs.org In certain activated heterocyclic systems, it can function as an effective leaving group, demonstrating that its departure is feasible under specific reaction conditions. acs.org However, in the context of this compound, the fluorine atom is a much more established and reactive leaving group for SNAr processes.
SNAr reactions, particularly with less activated substrates or weaker nucleophiles like arylamines, can be facilitated by various catalytic methods. These methods aim to either increase the nucleophilicity of the attacking species or enhance the electrophilicity of the aromatic ring.
Base Catalysis: Strong bases can deprotonate the arylamine nucleophile, increasing its nucleophilicity and accelerating the rate of attack on the fluoroarene.
Acid Catalysis: In substrates containing basic heterocycles, acid catalysis can activate the ring by protonating a ring nitrogen, thereby increasing its electron-withdrawing character.
Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for the SNAr of unactivated and even electron-rich fluoroarenes. nih.gov This method involves the formation of a cation radical from the fluoroarene, which dramatically accelerates the rate of nucleophilic attack. nih.gov
Stability and Potential Transformations of the 2,2,2-Trifluoroethoxy Moiety
The 2,2,2-trifluoroethoxy group is known for its high chemical and metabolic stability. The strong C-F bonds and the electron-withdrawing nature of the CF₃ group make the ether linkage robust under many reaction conditions. Studies on related structures have shown that the trifluoroethoxy group is significantly more stable to acidic hydrolysis than corresponding methoxy (B1213986) or benzyloxy groups. beilstein-journals.orgnih.gov For example, the relative rate constant for the acid-catalyzed cleavage of a 2-(2,2,2-trifluoroethoxy)propan-2-yl protecting group was found to be approximately 25 times lower than that of its methoxy analogue. beilstein-journals.org
This inherent stability suggests that the 2,2,2-trifluoroethoxy moiety in this compound would remain intact during most synthetic transformations, including amidation and standard SNAr reactions where fluorine is the leaving group.
Applications of 2 Fluoro 5 2,2,2 Trifluoroethoxy Aniline As a Key Synthetic Intermediate
Building Block in Heterocyclic Chemistry
The presence of both an aniline (B41778) nitrogen and a strategically positioned fluorine atom makes 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of biologically active compounds.
Synthesis of Nitrogen-Containing Heterocycles (e.g., quinazolines, oxadiazoles)
The aniline functionality of this compound serves as a key nucleophile in cyclization reactions to form fused heterocyclic systems. For instance, while direct examples with this specific aniline are not extensively documented in readily available literature, the synthesis of quinazoline (B50416) derivatives from the structurally analogous 2-Fluoro-5-(trifluoromethyl)aniline highlights a probable synthetic route. innospk.com Quinazolines are a prominent class of compounds with a broad spectrum of pharmacological activities, including anticancer properties. innospk.com The general synthetic strategy would likely involve the condensation of the aniline with a suitable carbonyl compound or its equivalent, followed by cyclization.
Furthermore, the trifluoroethoxy-substituted phenyl ring of this aniline is a key component in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Research has detailed the multi-step synthesis of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives. mdpi.comwikipedia.org This process typically begins with the corresponding benzoic acid, which can be derived from this compound via diazotization and subsequent functional group transformations. The benzoic acid is then converted to a benzohydrazide, which undergoes condensation with various aldehydes or acetophenones to form Schiff's bases, followed by cyclization to yield the desired 1,3,4-oxadiazole ring. mdpi.comwikipedia.org
A plausible synthetic pathway to 1,3,4-oxadiazoles starting from a related precursor is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Thionyl chloride, Methanol, Reflux | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate |
| 2 | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | Hydrazine hydrate | 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
| 3 | 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | Aldehyde/Acetophenone, Ethanol, 70°C | Schiff's Base |
| 4 | Schiff's Base | Acetic anhydride, Reflux | 1,3,4-Oxadiazole derivative |
This table is based on the synthetic route for a structurally related compound as described in the literature. mdpi.comwikipedia.org
Formation of Complex Fluorinated Scaffolds for Chemical Biology Research
The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.com this compound serves as an excellent starting material for the construction of complex fluorinated scaffolds for chemical biology research. The trifluoroethoxy group, in particular, is a valuable lipophilic motif in drug design.
By utilizing the reactivity of the aniline and the fluoro-substituted aromatic ring, chemists can access a wide range of more complex fluorinated compounds. chemimpex.com These scaffolds can then be further functionalized to create libraries of compounds for screening against various biological targets. The development of novel fluorinated analogs of known bioactive molecules is a common strategy in medicinal chemistry to improve their therapeutic potential.
Role in Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are valuable substrates in these transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org Fluorinated anilines can participate in this reaction, serving as the amine coupling partner. While specific examples detailing the use of this compound in Buchwald-Hartwig reactions are not prevalent in the reviewed literature, the general principles of this reaction are well-established for a wide range of anilines. wikipedia.org In a typical Buchwald-Hartwig reaction, the aniline would be coupled with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to afford the corresponding diarylamine.
Similarly, the Suzuki-Miyaura coupling reaction, which forms C-C bonds between an organoboron compound and an aryl or vinyl halide, is a powerful synthetic method. nih.govlibretexts.org Aniline derivatives can be transformed into the corresponding aryl halides or triflates, which can then participate in Suzuki coupling reactions. For instance, the amino group of this compound could be converted to a bromide or iodide via a Sandmeyer reaction. The resulting haloarene could then be coupled with a variety of boronic acids or their esters to introduce new carbon substituents onto the aromatic ring. This approach allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.
A representative scheme for a Suzuki-Miyaura coupling involving a derivative of a fluorinated aniline is as follows:
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| Aryl Halide (derived from aniline) | Aryl Boronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl Compound |
This table illustrates a general Suzuki-Miyaura coupling reaction. nih.govlibretexts.org
Nickel-Catalyzed Transformations for C-C Bond Formation
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-catalyzed methods. Nickel catalysts can facilitate the activation of challenging C-F bonds for C-C bond formation. beilstein-journals.org Research has demonstrated the efficient nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids through the activation of aromatic C-F bonds. beilstein-journals.org This suggests the potential for similar nickel-catalyzed transformations involving the C-F bond of this compound, allowing for the direct introduction of new substituents at the 2-position of the aniline ring. Such a reaction would be highly valuable for the late-stage functionalization of molecules containing this scaffold.
Integration into Hybrid Molecular Architectures
The concept of hybrid molecules, which combine two or more distinct pharmacophores into a single entity, is a promising strategy in drug discovery to address complex diseases and overcome drug resistance. nih.gov this compound, with its unique combination of functional groups, is an attractive building block for the creation of such hybrid molecular architectures.
The aniline group provides a convenient handle for linking to other molecular fragments through amide bond formation, reductive amination, or participation in multicomponent reactions. The fluorinated phenyl ring can serve as a core scaffold onto which other pharmacophoric elements are attached. For example, the oxadiazole derivatives synthesized from a related precursor represent a class of hybrid molecules where the trifluoroethoxyphenyl moiety is combined with other aryl groups through the oxadiazole linker. mdpi.comwikipedia.org The diverse biological activities often observed for such hybrid molecules underscore the importance of versatile building blocks like this compound in modern medicinal chemistry.
Computational and Theoretical Studies on 2 Fluoro 5 2,2,2 Trifluoroethoxy Aniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline. These calculations can predict various electronic properties that govern the molecule's behavior.
Key electronic structure parameters that can be computed include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For substituted anilines, these energies are modulated by the electronic nature of the substituents. chemrxiv.org
Furthermore, calculations can provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution and indicates regions susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atom of the amino group is expected to be a region of high electron density, while the areas around the fluorine and trifluoromethyl groups will be electron-deficient.
| Calculated Electronic Property | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO Energy | Relatively low due to electron-withdrawing groups | Indicates susceptibility to oxidation |
| LUMO Energy | Lowered by electron-withdrawing groups | Indicates susceptibility to reduction |
| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity |
| Dipole Moment | Significant due to polar substituents | Influences solubility and intermolecular interactions |
Prediction of Reactivity Descriptors and Reaction Pathways
Computational methods can also be used to predict the reactivity of this compound through the calculation of various reactivity descriptors. These descriptors, derived from the electronic structure, help in understanding the molecule's behavior in chemical reactions.
Fukui functions, for instance, can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this molecule, the amino group would be a likely site for electrophilic attack, while the carbon atoms of the aromatic ring, influenced by the substituents, would have varying susceptibilities to different types of attack.
The presence of the fluorine and trifluoroethoxy groups is expected to deactivate the aromatic ring towards electrophilic substitution reactions compared to aniline (B41778), while directing incoming electrophiles to specific positions. researchgate.net Conversely, the electron-deficient nature of the ring would make it more susceptible to nucleophilic aromatic substitution.
Potential reaction pathways for fluorinated anilines can include oxidation of the amino group, substitution reactions on the aromatic ring, and reactions involving the trifluoroethoxy group. nih.gov Computational modeling can help to elucidate the mechanisms and transition states of these reactions, providing valuable information for synthetic chemists.
| Reactivity Descriptor | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| Fukui Function (f-) | Localized on specific ring carbons | Predicts sites for nucleophilic attack |
| Fukui Function (f+) | Localized on the amino group and certain ring carbons | Predicts sites for electrophilic attack |
| Global Hardness | Relatively high | Indicates good stability |
| Global Electrophilicity Index | Moderate | Indicates a moderate electrophilic character |
Conformational Analysis of the Trifluoroethoxy Group and its Impact on Molecular Geometry
The trifluoroethoxy group in this compound has conformational flexibility due to rotation around the C-O and C-C single bonds. Conformational analysis, using computational methods, can identify the most stable conformations and the energy barriers between them.
The planarity of the aniline ring itself can also be affected by the substituents. While the aromatic ring is largely planar, the amino group may exhibit some pyramidalization. The geometry of the heavy atom backbone of substituted anilines is influenced by the electronic effects of the substituents. umanitoba.ca
| Conformational Parameter | Predicted Feature | Impact on Molecular Properties |
|---|---|---|
| Dihedral Angle (Ar-O-CH2-CF3) | Specific preferred angles for stability | Influences dipole moment and intermolecular packing |
| Rotational Energy Barrier | Calculable barrier to rotation | Determines conformational flexibility at different temperatures |
| Intramolecular Hydrogen Bonding | Possible between NH2 and F | Can influence conformation and reactivity |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the condensed phase, revealing details about its intermolecular interactions and dynamics. uq.edu.auuchicago.edu These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.
The presence of the amino group allows for the formation of hydrogen bonds, which are expected to be a dominant intermolecular interaction. researchgate.net The fluorine atom can also participate in weaker hydrogen bonds and other non-covalent interactions. soton.ac.uk The aromatic ring can engage in π-π stacking interactions, which are influenced by the fluorine and trifluoroethoxy substituents. rsc.org
Docking studies, a type of molecular simulation, can be used to predict how this compound might bind to a larger molecule, such as a protein or a receptor. rsc.org This is particularly relevant in the context of drug design, where understanding these interactions is crucial. The trifluoroethoxy group can play a significant role in binding due to its unique electronic and steric properties. chemimpex.com
Modeling of Fluorine and Trifluoroethoxy Effects on Aromatic Systems
The introduction of fluorine and trifluoroethoxy groups has profound and often non-intuitive effects on the properties of aromatic systems. nih.govnih.gov Computational modeling is essential for dissecting and understanding these effects.
The fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the sigma framework of the aromatic ring. researchgate.net It also has a +M (mesomeric) effect, donating electron density to the pi system, although this is generally weaker than its inductive effect. The net result is a complex modification of the electronic landscape of the benzene (B151609) ring. nih.gov
The trifluoroethoxy group is primarily a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the ethoxy linker to the aromatic ring. Modeling can quantify the impact of this group on the aromaticity of the ring and its reactivity in various chemical transformations.
| Substituent | Electronic Effect | Impact on Aromatic System |
|---|---|---|
| Fluorine | Strong -I, weak +M | Deactivates the ring to electrophilic attack, influences regioselectivity |
| Trifluoroethoxy | Strong -I | Strongly deactivates the ring, increases acidity of N-H protons |
Advanced Characterization and Analytical Methodologies for 2 Fluoro 5 2,2,2 Trifluoroethoxy Aniline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline, both ¹H NMR and ¹³C NMR spectroscopy would be utilized to confirm its intricate structure, characterized by a substituted benzene (B151609) ring.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would correspond to the distinct protons in the molecule. The aromatic protons on the benzene ring would exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atom and other protons. The protons of the ethoxy group would also show a specific quartet pattern due to coupling with the three fluorine atoms of the trifluoromethyl group.
¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the electronegative fluorine and oxygen atoms appearing at higher chemical shifts (downfield).
Further confirmation of the structure could be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted Range | |||
| 6.8 - 7.2 | Multiplet | 3H | Aromatic Protons (C₆H₃) |
| 4.3 - 4.5 | Quartet | 2H | Methylene Protons (-OCH₂CF₃) |
| 3.5 - 4.0 | Broad Singlet | 2H | Amine Protons (-NH₂) |
Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted Range | |
| 155 - 165 (doublet, ¹JCF) | C-F |
| 140 - 150 | C-O |
| 135 - 145 | C-NH₂ |
| 121.5 (quartet, ¹JCF) | -CF₃ |
| 110 - 130 | Aromatic CH |
| 65 - 75 (quartet, ²JCCF) | -OCH₂- |
Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.
The mass spectrum would prominently display the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (C₈H₇F₄NO, MW: 209.14 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragments would arise from the cleavage of specific bonds within the molecule. For instance, the loss of the trifluoroethoxy group or cleavage of the C-N bond are plausible fragmentation pathways that would result in specific fragment ions. Analysis of these fragments helps to piece together the molecular structure, corroborating the NMR data.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |
| Predicted Values | ||
| 209 | High | [M]⁺ (Molecular Ion) |
| 180 | Moderate | [M - CHO]⁺ |
| 126 | Moderate | [M - OCH₂CF₃]⁺ |
| 99 | High | [OCH₂CF₃]⁺ |
Note: This is a predicted data table. The fragmentation pattern can vary significantly based on the ionization technique and energy.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
In an HPLC analysis, a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be selected to achieve optimal separation of the target compound from any impurities. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. GC-MS provides the added advantage of identifying impurities by their mass spectra.
For preparative purposes, column chromatography is often employed to isolate the pure compound from a reaction mixture. A suitable solvent system is chosen to allow for the differential elution of the desired product and any byproducts or unreacted starting materials from a solid adsorbent like silica (B1680970) gel.
Table 4: Typical Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | GC |
| Column | C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., HP-5), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at a specific wavelength (e.g., 254 nm) | FID or MS |
| Injection Volume | 10 µL | 1 µL (split injection) |
Note: These are example conditions and would require optimization for the specific sample and instrumentation.
Future Research Directions and Unexplored Potential of 2 Fluoro 5 2,2,2 Trifluoroethoxy Aniline
Development of More Atom-Economical and Energy-Efficient Synthetic Routes
Current synthetic routes for 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline, as suggested by patent literature, likely follow traditional multi-step processes. Future research could focus on developing more sustainable and efficient synthetic pathways. This would involve exploring strategies that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
Key research objectives could include:
Catalytic C-H Activation: Investigating the direct introduction of the fluoro or trifluoroethoxy group onto an aniline (B41778) precursor through transition-metal catalyzed C-H activation, which would significantly shorten the synthetic sequence.
Flow Chemistry Processes: Developing continuous flow synthesis methods to improve reaction control, enhance safety, and allow for more energy-efficient production with higher throughput.
Biocatalytic Approaches: Exploring the use of enzymes to catalyze key steps in the synthesis, which could offer high selectivity under mild conditions, reducing energy consumption and the use of hazardous reagents.
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of the aniline moiety in this compound is crucial for its application as a building block. Future research into novel catalytic systems could greatly expand the range of accessible derivatives.
Potential areas for investigation include:
Asymmetric Catalysis: Developing chiral catalysts to enable the enantioselective synthesis of derivatives, which is of paramount importance for the development of new pharmaceuticals and agrochemicals with improved efficacy and reduced side effects.
Photoredox Catalysis: Utilizing visible-light-mediated catalysis to access novel reaction pathways for the derivatization of the aniline, potentially enabling transformations that are not achievable through traditional thermal methods.
Late-Stage Functionalization: Designing catalytic methods for the selective modification of more complex molecules that already contain the this compound core, providing rapid access to a library of analogues for structure-activity relationship studies.
Expanding the Scope of Synthetic Applications in Emerging Chemical Fields
While currently used as an intermediate, the unique combination of a fluoro group, a trifluoroethoxy group, and an aniline moiety suggests that this compound could find applications in a variety of emerging chemical fields.
Future research could explore its potential in:
Materials Science: As a monomer or precursor for the synthesis of advanced polymers with unique thermal, optical, or electronic properties due to the presence of fluorine.
Chemical Biology: As a scaffold for the development of chemical probes to study biological processes, where the fluorine atom could serve as a useful reporter for 19F NMR spectroscopy.
Organocatalysis: Investigating the potential of derivatives of this compound to act as organocatalysts, leveraging the electronic effects of the fluorine substituents to modulate reactivity and selectivity.
Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Pathways
A fundamental understanding of the electronic properties and reactivity of this compound is essential for its rational application and the design of new synthetic methods.
Future theoretical and computational studies could focus on:
Density Functional Theory (DFT) Calculations: To model the molecule's electronic structure, predict its reactivity at different sites, and elucidate the mechanisms of its reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of its derivatives with their biological or material properties, guiding the design of new compounds with enhanced performance.
Spectroscopic Analysis and Mechanistic Studies: Combining advanced spectroscopic techniques with computational modeling to gain a detailed understanding of the pathways involved in its synthesis and derivatization reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline, and how do reaction conditions influence yield?
- Methodology :
- Nitro Reduction : Start with a nitro precursor (e.g., 3-fluoro-5-nitro-(2,2,2-trifluoroethoxy)benzene) and reduce the nitro group using catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., Fe/HCl). Hydrogenation typically yields 85–95% purity but requires careful control of catalyst loading and reaction time to avoid over-reduction .
- Substitution Reactions : Introduce the trifluoroethoxy group via nucleophilic aromatic substitution (SNAr) using 2,2,2-trifluoroethyl bromide under basic conditions (K₂CO₃/DMF, 80°C). Monitor regioselectivity using HPLC to confirm substitution at the 5-position .
- Data Table :
| Method | Catalyst/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, EtOH | 92 | 98% |
| Fe/HCl Reduction | Fe powder, HCl (conc.), 70°C | 78 | 95% |
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoroethoxy substitution (δ -75 to -80 ppm for -OCF₂CF₃) and ¹H NMR to verify aromatic proton patterns (e.g., para-substitution) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (calculated m/z: 239.1 for C₈H₆F₄NO).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>97%) and identify byproducts .
Advanced Research Questions
Q. What role does the trifluoroethoxy group play in modulating electronic and steric effects during functionalization?
- Mechanistic Insights :
- The -OCF₂CF₃ group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at the ortho/para positions. However, steric hindrance from the trifluoroethoxy group can limit reactivity at adjacent positions. DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and reaction sites .
- Example: In Ullmann coupling, the trifluoroethoxy group directs cross-coupling to the 2-fluoro position, enabling selective biaryl synthesis .
Q. How can regioselective functionalization of the aniline ring be achieved for drug discovery applications?
- Strategies :
- Protection/Deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) to direct electrophiles to the 5-(trifluoroethoxy) position. Deprotect with TFA post-functionalization .
- Metal-Catalyzed Cross-Coupling : Use Pd-mediated Buchwald-Hartwig amination to introduce heterocycles at the 2-fluoro position. Optimize ligands (e.g., XPhos) for high regioselectivity .
- Challenges : Competing side reactions (e.g., trifluoroethoxy cleavage under strong bases) require inert atmospheres and low-temperature conditions .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Stability Studies :
- Thermal Stability : TGA analysis shows decomposition onset at 180°C, making it unsuitable for high-temperature reactions.
- Light Sensitivity : Store in amber vials at -20°C; prolonged UV exposure leads to nitroso byproduct formation (confirmed via LC-MS) .
- Contradictions in Data :
- Some studies report hydrolysis of the trifluoroethoxy group in acidic media (pH < 2), while others observe stability. This discrepancy may arise from differences in solvent systems (aqueous vs. anhydrous) .
Data Contradiction Analysis
Q. Why do reported yields for catalytic hydrogenation of nitro precursors vary across studies?
- Key Factors :
- Catalyst poisoning by fluorine atoms can reduce Pd-C activity, necessitating higher catalyst loadings (5–10 mol%) .
- Solvent choice (e.g., EtOH vs. THF) impacts hydrogen solubility and reaction kinetics.
- Resolution : Optimize catalyst recycling protocols and use in situ FTIR to monitor nitro group reduction in real time .
Applications in Drug Development
Q. How is this compound utilized in the synthesis of kinase inhibitors?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
